molecular formula C19H20N4O3S B380309 4-(3,4-dimethoxyphenyl)-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 385399-33-7

4-(3,4-dimethoxyphenyl)-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B380309
CAS No.: 385399-33-7
M. Wt: 384.5g/mol
InChI Key: BEWXCXQDLTWMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like cyclocondensation reactions. The compound features:

  • 3,4-Dimethoxyphenyl at C-4: Enhances electron-donating effects, influencing redox properties and receptor binding.
  • Pyridin-2-yl carboxamide at C-5: Introduces hydrogen-bonding and π-stacking capabilities critical for target interactions.
  • Thioxo group at C-2: Increases metabolic stability compared to oxo analogs .

Its synthesis typically involves acid-catalyzed cyclocondensation of thiourea, a β-ketoamide, and substituted benzaldehydes, followed by purification via column chromatography . Structural confirmation relies on FTIR, ¹H NMR, and mass spectrometry .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-methyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-11-16(18(24)22-15-6-4-5-9-20-15)17(23-19(27)21-11)12-7-8-13(25-2)14(10-12)26-3/h4-10,17H,1-3H3,(H,20,22,24)(H2,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWXCXQDLTWMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered interest for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound's structure includes a tetrahydropyrimidine core substituted with a dimethoxyphenyl group and a pyridine moiety. Its molecular formula is C16H18N4O3SC_{16}H_{18}N_4O_3S.

Antimicrobial Activity

Recent studies have demonstrated that tetrahydropyrimidines exhibit significant antimicrobial properties. The compound was tested against various bacteria and fungi to evaluate its effectiveness.

Table 1: Antimicrobial Activity of the Compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 mg/mL
Escherichia coli0.50 mg/mL
Candida albicans0.75 mg/mL
Trichophyton mentagrophytes0.20 mg/mL

The compound showed the lowest MIC against Trichophyton mentagrophytes, indicating potent antifungal activity. The results suggest that this compound could be developed as a therapeutic agent for treating infections caused by these microorganisms .

Anticancer Activity

The anticancer potential of the compound was evaluated using several cancer cell lines including HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). The cytotoxicity was assessed through MTT assays.

Table 2: Anticancer Activity

Cell LineIC50 (µM)
HeLa15
K56220
MDA-MB-23118

The compound exhibited significant cytotoxic effects on HeLa cells with an IC50 of 15 µM, suggesting it may inhibit cell proliferation effectively in cervical cancer models .

The mechanism by which the compound exerts its biological effects involves several pathways:

  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and fungal cell membrane integrity.
  • Anticancer Mechanism : The compound induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators .

Case Studies

A study conducted by researchers evaluated the in vivo effects of this compound in animal models of cancer. The administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis showed decreased mitotic figures and increased apoptosis in treated tumors.

Scientific Research Applications

Antimicrobial Properties:
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of pyridopyrimidine have been shown to inhibit bacterial growth against pathogens like Pseudomonas aeruginosa and Escherichia coli with low minimum inhibitory concentration (MIC) values .

Anti-inflammatory Potential:
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Cytotoxicity:
In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against cancer cell lines, indicating that this compound could be further explored for anticancer applications .

Table 1: Summary of Biological Activities

Study ReferenceActivityTarget Organism/Cell TypeResult
AntimicrobialPseudomonas aeruginosaMIC = 0.21 μM
CytotoxicityHaCat cellsPromising results
Anti-inflammatoryIn silico (5-LOX inhibition)Significant binding affinity

Case Study Insights

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyridopyrimidine derivatives, revealing that modifications to the methoxy and pyridine groups significantly influenced their potency against bacterial strains.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of thiazolopyridine derivatives on cancer cell lines using MTT assays, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

  • C-4 Aryl Groups :

    • 3,4-Dimethoxyphenyl (target compound): Predicted to inhibit EGFR and CA IX via docking studies, likely due to methoxy groups enhancing lipophilicity and receptor affinity .
    • Fluorophenyl (): Fluorine’s electronegativity improves metabolic stability but reduces antioxidant efficacy compared to dimethoxy analogs (IC₅₀: 0.6 mg/mL vs. 1.2 mg/mL for gallic acid) .
    • Ethoxyphenyl (): Ethoxy groups increase thymidine phosphorylase inhibition (IC₅₀: 396.7 μM) but reduce solubility .
  • C-5 Carboxamide vs. Ester :

    • Pyridin-2-yl carboxamide (target): Enhances target specificity for kinase domains (e.g., EGFR) via hydrogen bonding .
    • Methyl/ethyl esters (): Improve bioavailability but lack receptor selectivity, leading to broader but less potent effects .

B. Thioxo vs. Oxo Groups

  • Thioxo (target compound, ): Increases chemical stability and resistance to hydrolysis compared to oxo derivatives. However, oxo analogs (e.g., ) show stronger enzyme inhibition due to better hydrogen-bond acceptor capacity .

C. Thermal and Solubility Properties

  • Melting Points :
    • Fluorophenyl-thioxo-DHPMs (): 202–235°C, higher than dimethoxyphenyl analogs due to stronger intermolecular forces (halogen bonding) .
    • Target compound: Estimated ~180–200°C based on structural analogs .

Preparation Methods

Catalytic Optimization

Comparative studies indicate uranyl nitrate hexahydrate (5 mol%) in acetonitrile under microwave irradiation (160 W, 15–18 minutes) achieves higher yields (68–72%) than conventional heating. This method reduces side-product formation, as evidenced by TLC monitoring.

Post-Synthetic Amidation

The Biginelli product, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , undergoes aminolysis with 2-aminopyridine to install the carboxamide moiety. Key steps include:

  • Ester Activation : Refluxing the ester with excess thionyl chloride (SOCl₂) generates the acyl chloride intermediate.

  • Nucleophilic Substitution : Treating the intermediate with 2-aminopyridine in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature.

Reaction Conditions

  • Solvent : Anhydrous DMF ensures solubility of both hydrophilic (acyl chloride) and hydrophobic (aminopyridine) reactants.

  • Stoichiometry : A 1:1.2 molar ratio of ester to 2-aminopyridine maximizes conversion while minimizing dimerization.

  • Workup : Precipitation with ice-water yields the crude product, purified via column chromatography (chloroform/methanol, 9:1) or recrystallization from ethanol.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 9.52 (s, 1H, NH), 8.87–8.94 (m, 2H, Py-H), 6.36–7.26 (m, 7H, Ar-H), 5.25 (s, 1H, C4-H), 3.82 (s, 6H, OCH₃), 2.45 (s, 3H, C6-CH₃).

  • IR (KBr) :
    3259 cm⁻¹ (N-H stretch), 1669 cm⁻¹ (C=O), 1543 cm⁻¹ (C=S).

  • HRMS (AP-ESI) :
    m/z 454.1421 [M + H]⁺ (calculated for C₂₁H₂₃N₅O₃S: 454.1420).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time consistent with structurally analogous compounds.

Comparative Synthesis Routes

MethodCatalystSolventTime (h)Yield (%)
Conventional BiginelliFeCl₃Ethanol655
Microwave-AssistedUO₂(NO₃)₂·6H₂OAcetonitrile0.372
Post-AmidationDMF1268

Challenges and Mitigation

Byproduct Formation

  • Issue : Competing thiourea dimerization during Biginelli reaction.

  • Solution : Strict stoichiometric control (1:1 aldehyde:thiourea) and catalytic FeCl₃ suppress side reactions.

Low Amidation Efficiency

  • Issue : Incomplete ester-to-amide conversion due to steric hindrance.

  • Solution : Activated molecular sieves (4Å) in DMF absorb HCl, shifting equilibrium toward product.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) using microwave-assisted Biginelli synthesis followed by amidation achieve consistent yields (70–72%) with ≤2% impurity. The process aligns with green chemistry principles by reducing solvent waste and energy consumption .

Q & A

Basic: What are the common synthetic routes for this tetrahydropyrimidine derivative?

Methodological Answer:
The compound is synthesized via a modified Biginelli reaction , which involves cyclocondensation of 3,4-dimethoxybenzaldehyde, thiourea, methyl acetoacetate, and pyridin-2-amine. Microwave irradiation (e.g., 80°C, 10–15 min) under solvent-free conditions with iodine as a catalyst improves yield and regioselectivity . Post-synthetic alkylation or functionalization may follow, such as S-alkylation to introduce thioether groups, as demonstrated in tandem Knoevenagel-Michael reactions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane).

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Data collection at 294 K using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure refinement with SHELXL (rigid-bond and similarity restraints) to achieve R-factors <0.05 and data-to-parameter ratios >12:1. Disordered moieties (e.g., methyl groups) are modeled with isotropic thermal parameters .

Basic: What spectroscopic techniques validate the compound’s purity and structure?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry via methyl group shifts (δ ~2.3 ppm for C6-methyl) and pyridine proton coupling patterns (e.g., J = 5–7 Hz for ortho protons) .
  • FT-IR : Identify thioxo (C=S) stretches at 1200–1250 cm⁻¹ and carboxamide (N–H) bands at 3200–3350 cm⁻¹ .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 426) and monitor purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How to resolve contradictions in reported antimicrobial activity data?

Methodological Answer:
Discrepancies often arise from:

  • Strain-specificity : Test against standardized strains (e.g., Pseudomonas aeruginosa ATCC 27853) using broth microdilution (CLSI guidelines) .
  • Substituent effects : Compare bioactivity of methoxy (electron-donating) vs. bromo/nitro (electron-withdrawing) analogs. For example, 3,4-dimethoxy derivatives show moderate activity (MIC = 32–64 µg/mL), while brominated analogs exhibit enhanced potency (MIC = 8–16 µg/mL) .
  • Assay conditions : Control pH (6–7.4) and use DMSO concentrations <1% to avoid solvent toxicity .

Advanced: What computational strategies predict its mechanism of action against cancer targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to dock the compound into EGFR (PDB: 1M17) or CA IX (PDB: 3IAI) active sites. Focus on hydrogen bonds with key residues (e.g., EGFR’s Thr790) and hydrophobic interactions with dimethoxyphenyl groups .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) for ∆Gbinding .
  • QSAR models : Coralate substituent electronic parameters (Hammett σ) with inhibitory IC50 values to guide SAR .

Advanced: How to optimize regioselectivity in S-alkylation reactions?

Methodological Answer:

  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and favor S-alkylation over N-alkylation .
  • Catalysts : Employ KI or K2CO3 to enhance nucleophilicity of the thioxo sulfur .
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) and characterize products with NOESY (cross-peaks between alkyl protons and thioether sulfur) .

Advanced: What strategies improve bioavailability in preclinical studies?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., carboxylates) to reduce LogP from ~3.5 (parent compound) to <2.5, enhancing aqueous solubility .
  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl carboxylates) hydrolyzed in vivo to active carboxylic acids .
  • Permeability assays : Use Caco-2 cell monolayers to assess Papp values (>1 × 10⁻⁶ cm/s indicates good absorption) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.